6-Chloro-2-(3-methoxypropoxy)-nicotinic acid methyl ester
Overview
Description
Synthesis Analysis
The synthesis of 6-Chloro-2-(3-methoxypropoxy)-nicotinic acid methyl ester could potentially involve Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Scientific Research Applications
Synthesis and Characterization
Research on closely related compounds, such as nicotinic acid derivatives, focuses on the synthesis and characterization of these molecules. For instance, studies have explored the synthesis of methyl nicotinate through esterification processes, confirming the structure of the products using techniques like NMR and Mass spectroscopy. These processes yield compounds with potential for further pharmacological evaluation (Erharuyi et al., 2015). Similarly, other works detail the synthesis of chloro and methoxy derivatives of fatty acid methyl esters, indicating a methodological framework for producing and analyzing compounds with specific functional groups (Wang Zheng-ping, 2010).
Pharmacological and Biological Activities
The antinociceptive activity of methyl nicotinate, a derivative of nicotinic acid, has been evaluated, showing effective peripheral and central antinociceptive properties in mice. This suggests potential therapeutic applications of nicotinic acid derivatives in pain management (Erharuyi et al., 2015). Another study on a phenol derivative isolated from a mangrove-derived fungus indicates the exploration of natural sources for novel compounds with potential bioactive properties, highlighting the diversity of research approaches in the field (Mei et al., 2020).
Chemical Stability and Analysis
The stability of nicotinic acid and its esters under various conditions has been a subject of investigation, providing insights into the chemical behavior of these compounds, which is crucial for their development and application in various fields (Parys & Pyka, 2010). Furthermore, the application of chromatographic techniques for the separation of nicotinic acid derivatives showcases the analytical methodologies employed to distinguish and purify these compounds for further study (Pyka & Klimczok, 2007).
Mechanism of Action
Target of Action
It is known that this compound can be used to synthesize fluoro substituted 6-phenylnicotinamide, which shows trpv1 antagonist potency . TRPV1, or the transient receptor potential vanilloid 1, is a non-selective cation channel that is considered a molecular integrator of noxious stimuli .
Mode of Action
Its derivative, fluoro substituted 6-phenylnicotinamide, acts as an antagonist to the trpv1 receptor . Antagonists typically work by binding to the active site of the receptor and blocking its interaction with agonists, thereby inhibiting the receptor’s function .
Biochemical Pathways
Given its role in synthesizing trpv1 antagonists, it can be inferred that it may influence pathways involving pain perception and inflammation, as trpv1 is known to play a role in these processes .
Pharmacokinetics
It is known that the compound can be used in the synthesis of retinoid x receptor (rxr) ligands, which have many clinical applications . The pharmacokinetic properties of these ligands would likely be influenced by the properties of the original compound.
Result of Action
Its role in synthesizing trpv1 antagonists suggests that it may contribute to the inhibition of pain perception and inflammation at the molecular and cellular levels .
Properties
IUPAC Name |
methyl 6-chloro-2-(3-methoxypropoxy)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4/c1-15-6-3-7-17-10-8(11(14)16-2)4-5-9(12)13-10/h4-5H,3,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAFWOWXAZHIAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=CC(=N1)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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